N-[5-[3-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]propyl]-1,3,4-thiadiazol-2-yl]-2-(4-hydroxyphenyl)acetamide
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Overview
Description
ZC0109 is a dual inhibitor of indoleamine 2,3-dioxygenase 1 and thioredoxin reductase 1. It has shown significant potential in inducing reactive oxygen species accumulation and causing cell cycle arrest at the G1/S phase, leading to apoptosis in cancer cells .
Preparation Methods
The synthetic routes and reaction conditions for ZC0109 involve multiple steps. The compound is synthesized through a series of reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for ZC0109 are not widely documented, but typically involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
ZC0109 undergoes several types of chemical reactions, including:
Oxidation: ZC0109 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, which may involve the use of reducing agents such as sodium borohydride.
Substitution: ZC0109 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ZC0109 has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the inhibition of indoleamine 2,3-dioxygenase 1 and thioredoxin reductase 1.
Biology: ZC0109 is employed in biological studies to investigate its effects on reactive oxygen species accumulation and cell cycle arrest.
Medicine: The compound has potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: ZC0109 may be used in the development of new drugs and therapeutic agents targeting specific enzymes and pathways
Mechanism of Action
ZC0109 exerts its effects by inhibiting indoleamine 2,3-dioxygenase 1 and thioredoxin reductase 1. This inhibition leads to the accumulation of reactive oxygen species and causes cell cycle arrest at the G1/S phase. The molecular targets of ZC0109 include the active sites of these enzymes, and the pathways involved are related to oxidative stress and apoptosis .
Comparison with Similar Compounds
ZC0109 is unique in its dual inhibition of indoleamine 2,3-dioxygenase 1 and thioredoxin reductase 1. Similar compounds include:
Epacadostat: An inhibitor of indoleamine 2,3-dioxygenase 1, but does not inhibit thioredoxin reductase 1.
PX-12: An inhibitor of thioredoxin reductase 1, but does not inhibit indoleamine 2,3-dioxygenase 1.
The uniqueness of ZC0109 lies in its ability to target both enzymes simultaneously, which may enhance its therapeutic potential in cancer treatment .
Properties
Molecular Formula |
C22H20BrFN8O4S |
---|---|
Molecular Weight |
591.4 g/mol |
IUPAC Name |
N-[5-[3-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]propyl]-1,3,4-thiadiazol-2-yl]-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C22H20BrFN8O4S/c23-15-11-13(5-8-16(15)24)26-21(30-35)19-20(32-36-31-19)25-9-1-2-18-28-29-22(37-18)27-17(34)10-12-3-6-14(33)7-4-12/h3-8,11,33,35H,1-2,9-10H2,(H,25,32)(H,26,30)(H,27,29,34) |
InChI Key |
UEYJCFRMVBBVMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)CCCNC3=NON=C3C(=NC4=CC(=C(C=C4)F)Br)NO)O |
Origin of Product |
United States |
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